molecular formula C20H18BrN3O4S B2399982 N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-26-8

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2399982
CAS No.: 1005308-26-8
M. Wt: 476.35
InChI Key: RAKBFYYHNQLXJD-UHFFFAOYSA-N
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Description

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Mechanism of Action

Target of Action

It is known that similar thiazole derivatives have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in bacterial cells or cancer cells, disrupting their normal functions.

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in the normal functioning of the cells . For instance, they may inhibit the activity of certain enzymes, disrupt cell division, or interfere with DNA replication.

Biochemical Pathways

Given its potential antimicrobial and anticancer activities, it is likely that it affects pathways related to cell division, dna replication, and protein synthesis .

Pharmacokinetics

Similar thiazole derivatives have shown promising adme properties in molecular docking studies .

Result of Action

The result of the compound’s action would be the inhibition of growth or the death of the targeted cells. This could be due to the disruption of essential cellular processes such as cell division or DNA replication .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. The molecular docking studies have shown that N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has a good docking score within the binding pocket of selected proteins .

Cellular Effects

This compound influences cell function by exerting antimicrobial and anticancer effects . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation.

Subcellular Localization

The information provided here is based on the current understanding and available research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of 4-bromophenylamine, which is then reacted with ethyl 2-bromoacetate to form an intermediate. This intermediate undergoes cyclization with thioamide to yield the thiazole ring . The final step involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoyl chloride under amide coupling conditions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce an amine or alcohol derivative .

Scientific Research Applications

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its combination of the thiazole ring, bromophenyl group, and dimethoxybenzamide moiety.

Properties

IUPAC Name

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4S/c1-27-16-8-3-12(9-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-6-4-13(21)5-7-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKBFYYHNQLXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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